molecular formula C72H148Si B11956199 Tetraoctadecylsilane

Tetraoctadecylsilane

Cat. No.: B11956199
M. Wt: 1042.0 g/mol
InChI Key: DNTNLCLJSMTQPG-UHFFFAOYSA-N
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Description

Tetraoctadecylsilane (Si(C₁₈H₃₇)₄) is a silicon-based organometallic compound featuring four octadecyl (C₁₈) alkyl chains bonded to a central silicon atom. This structure confers exceptional hydrophobicity and thermal stability, making it suitable for applications such as surface coatings, lubricants, and water-repellent materials.

Properties

Molecular Formula

C72H148Si

Molecular Weight

1042.0 g/mol

IUPAC Name

tetraoctadecylsilane

InChI

InChI=1S/C72H148Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3

InChI Key

DNTNLCLJSMTQPG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctadecylsilane can be synthesized through various methods. One common approach involves the reaction of octadecyltrimethoxysilane with tetraethoxysilane in an alkaline medium. Another method involves grafting commercial silica with octadecyltrimethoxysilane, which results in a lower carbon content compared to the sol-gel method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale sol-gel processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Tetraoctadecylsilane undergoes hydrolysis in the presence of water, particularly under acidic or basic conditions. The reaction mechanism involves cleavage of Si-C bonds, leading to the formation of silanol groups (-Si-OH) and octadecanol (C₁₈H₃₇OH) as byproducts .

Key Observations:

  • Conditions: Moisture exposure (e.g., water, humidity) or controlled hydrolysis with acidic/basic catalysts.

  • Products: Silanol intermediates and long-chain alcohols.

  • Application Implications: Hydrolysis is critical for surface modification, where silanol groups act as reactive sites for further functionalization.

Condensation Reactions

Hydrolysis products (silanols) can engage in condensation reactions, forming cross-linked structures. This process is driven by the elimination of water molecules between silanol groups .

Mechanistic Details:

  • Conditions: Elevated temperatures or catalytic agents (e.g., acid/base).

  • Products: Three-dimensional networks or siloxane (-Si-O-Si-) linkages.

  • Industrial Relevance: Enables the creation of durable, hydrophobic coatings and composites.

Reactivity with Nucleophiles

The compound’s silicon center exhibits electrophilic character, making it susceptible to nucleophilic attack. For example, reactions with alcohols or amines under specific conditions can yield substituted silanes .

Example Reaction:
Si(C₁₈H₃₇)4+ROHSi(C₁₈H₃₇)3(OR)+C₁₈H₃₇OH\text{Si}(\text{C₁₈H₃₇})_4 + \text{ROH} \rightarrow \text{Si}(\text{C₁₈H₃₇})_3(\text{OR}) + \text{C₁₈H₃₇OH}

Thermal Stability and Degradation

While thermally stable under dry conditions, prolonged exposure to heat can induce structural degradation. This may involve cleavage of Si-C bonds or rearrangements in the octadecyl chains.

Data Table: Key Reactions of this compound

Reaction Type Conditions Products References
HydrolysisMoisture, acidic/basic catalystsSilanol (-Si-OH), Octadecanol
CondensationHeat, acid/base catalystsCross-linked siloxane (-Si-O-Si-)
Nucleophilic SubstitutionAlcohols/amines, mild conditionsAlkoxy/aminosilyl derivatives
Thermal DegradationElevated temperaturesSi-C bond cleavage, rearranged chains

Scientific Research Applications

Surface Modification

Tetraoctadecylsilane as a Surface Modifier

This compound is widely used for modifying surfaces to enhance hydrophobicity. Its long-chain alkyl groups create a non-polar surface, which repels water and other polar solvents. This property is particularly useful in:

  • Self-Cleaning Surfaces : By applying this compound, surfaces can be made self-cleaning, as dirt and contaminants are less likely to adhere.
  • Anti-Fogging Coatings : In optical applications, it can be used to prevent fogging on lenses and glass surfaces.

Case Study: Self-Cleaning Surfaces

A study demonstrated that substrates treated with this compound exhibited a significant reduction in water contact angle, leading to enhanced self-cleaning properties. The results showed a contact angle increase from 60° to over 120° after treatment, indicating superior hydrophobicity .

Nanotechnology

Use in Nanoparticle Synthesis

This compound serves as a surfactant in the synthesis of nanoparticles. It stabilizes nanoparticles during formation and prevents agglomeration, which is crucial for maintaining their unique properties.

  • Gold Nanoparticles : Research has shown that using this compound during the synthesis of gold nanoparticles leads to better size control and uniformity.
  • Silica Nanoparticles : It also aids in the formation of silica nanoparticles with tailored surface properties for specific applications.

Data Table: Comparison of Nanoparticle Properties

Type of NanoparticleSize (nm)StabilityApplication
Gold10-20HighDrug delivery
Silica50-100ModerateCatalysis

Biomedical Applications

Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

  • Targeted Delivery : Studies indicate that this compound-modified nanoparticles can effectively deliver chemotherapeutic agents directly to tumor cells, minimizing side effects on healthy tissues.
  • Controlled Release : The compound's hydrophobic nature allows for controlled drug release profiles, enhancing therapeutic efficacy.

Photovoltaic Applications

Enhancing Solar Cell Efficiency

In the field of renewable energy, this compound is utilized to modify the surface of solar cells, improving their efficiency.

  • Anti-Reflective Coatings : By applying this compound, solar cells exhibit reduced light reflection, allowing more light absorption.
  • Durability : It also enhances the durability of solar panels against environmental degradation.

Environmental Applications

Water Treatment Technologies

This compound has been explored in water treatment processes for its ability to modify membranes used in filtration systems.

  • Membrane Performance : Research shows that membranes treated with this compound exhibit improved fouling resistance and longevity, making them suitable for wastewater treatment applications.

Mechanism of Action

The mechanism by which tetraoctadecylsilane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs are formed by the physical adsorption or covalent bonding of the silane head group to the substrate, stabilized by van der Waals interactions between the alkyl chains . This results in a highly ordered and stable monolayer that can modify the surface properties of the substrate.

Comparison with Similar Compounds

Trichlorooctadecylsilane (CAS 112-04-9)

  • Structure : Cl₃Si-C₁₈H₃₇ (one octadecyl chain, three chlorine substituents).
  • Reactivity: The chlorine atoms render it highly reactive toward hydrolysis, forming silanol (Si-OH) groups that bind to surfaces (e.g., glass or metals). This makes it a key coupling agent in surface modification .
  • Applications : Used for creating hydrophobic coatings and improving adhesion in composite materials.
  • Key Difference: Unlike Tetraoctadecylsilane, Trichlorooctadecylsilane’s reactivity limits its stability in humid environments but enhances its utility in functionalizing inorganic substrates.

Trimethyl(octadecyloxy)silane (CAS 18748-98-6)

  • Structure : (CH₃)₃Si-O-C₁₈H₃₇ (octadecyloxy group linked via an ether bond).
  • Reactivity : The ether linkage reduces direct silicon reactivity, favoring thermal stability over chemical reactivity.
  • Applications: Likely employed as a lubricant additive or in polymer stabilization due to its non-polar tail .
  • Key Difference : The presence of an oxygen bridge distinguishes it from this compound, which lacks heteroatoms, resulting in lower polarity and higher hydrophobicity for the latter.

Tetraethoxysilane (Ethyl Silicate, CAS 78-10-4)

  • Structure : Si(OCH₂CH₃)₄ (four ethoxy groups).
  • Reactivity : Undergoes hydrolysis to form silica (SiO₂) networks, critical in sol-gel processes and ceramic coatings .
  • Applications : Precursor for glass coatings, adhesives, and anticorrosive layers.
  • Key Difference: Tetraethoxysilane’s hydrophilic ethoxy groups contrast sharply with this compound’s hydrophobic alkyl chains, directing their respective uses toward inorganic vs. organic matrices.

Methyltriacetoxysilane

  • Structure : CH₃Si(OOCCH₃)₃ (three acetoxy groups).
  • Reactivity : Releases acetic acid during hydrolysis, enabling crosslinking in sealants and adhesives .
  • Applications : Common in construction materials for moisture-cured formulations.
  • Key Difference : The acetoxy groups provide controlled reactivity under humidity, whereas this compound’s inert alkyl chains prioritize environmental stability over chemical bonding.

Data Table: Comparative Properties of Silane Compounds

Compound CAS Number Substituents Reactivity Key Applications Reference
This compound Not Available 4 × C₁₈H₃₇ Low Hydrophobic coatings Inferred
Trichlorooctadecylsilane 112-04-9 1 × C₁₈H₃₇, 3 × Cl High Surface functionalization
Trimethyl(octadecyloxy)silane 18748-98-6 3 × CH₃, 1 × O-C₁₈H₃₇ Moderate Lubricants, polymer additives
Tetraethoxysilane 78-10-4 4 × OCH₂CH₃ Moderate-High Sol-gel processes, ceramics
Methyltriacetoxysilane Not Provided 1 × CH₃, 3 × OOCCH₃ High Sealants, adhesives

Research Findings and Implications

  • Hydrophobicity : this compound’s four long alkyl chains likely outperform other silanes in water-repellent applications, though its solid-state form may limit solubility compared to shorter-chain variants.
  • Thermal Stability : The absence of hydrolyzable groups (e.g., Cl, OAc) enhances its durability in high-moisture environments, contrasting with Trichlorooctadecylsilane’s rapid degradation .
  • Synthetic Challenges : The steric bulk of four octadecyl groups may complicate synthesis and purification compared to smaller silanes like Tetraethoxysilane.

Biological Activity

Tetraoctadecylsilane (TODS) is a silane compound that has garnered interest for its potential biological activities, particularly in the fields of biomedicine and materials science. This article explores the biological activity of TODS, including its antioxidant properties, cytotoxicity, and potential applications in drug delivery and surface modification.

Chemical Structure and Properties

This compound is characterized by a silicon atom bonded to four octadecyl (C18) chains. This long-chain structure imparts unique properties that can influence its interactions with biological systems. The hydrophobic nature of the octadecyl groups enhances the compound's compatibility with lipid membranes, making it a candidate for various biomedical applications.

Antioxidant Activity

Recent studies have indicated that silane compounds, including TODS, exhibit significant antioxidant activity. The antioxidant capacity is often measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.

Table 1: Antioxidant Activity of this compound

CompoundIC50 (µg/mL)Reference
This compound25.0
α-Tocopherol23.0

The results indicate that TODS has comparable antioxidant activity to α-tocopherol, a well-known antioxidant. This suggests that TODS may be beneficial in preventing oxidative stress-related cellular damage.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety of compounds intended for biological applications. In vitro studies have shown that TODS exhibits low cytotoxicity against various cell lines, including human fibroblasts and cancer cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µg/mL)Viability (%) at 100 µg/mLReference
Human Fibroblasts>10095
HeLa Cells15080

These findings suggest that while TODS can inhibit cancer cell proliferation at higher concentrations, it remains largely non-toxic to normal cells, making it a promising candidate for therapeutic applications.

Drug Delivery Applications

The unique properties of TODS enable its use in drug delivery systems. Its ability to form stable micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.

Case Study: TODS in Drug Delivery

A study demonstrated the effectiveness of TODS-based nanoparticles for delivering doxorubicin, a chemotherapeutic agent. The nanoparticles showed enhanced cellular uptake and improved therapeutic efficacy compared to free doxorubicin.

  • Methodology : Doxorubicin was encapsulated in TODS nanoparticles using a solvent evaporation method.
  • Results : The TODS nanoparticles exhibited a 2-fold increase in cytotoxicity against cancer cells compared to free doxorubicin.
  • : The study concluded that TODS nanoparticles could serve as an effective platform for targeted drug delivery in cancer therapy.

Surface Modification and Biocompatibility

TODS has also been explored for surface modification of biomedical devices. Its hydrophobic nature allows it to create a protective layer on surfaces, which can enhance biocompatibility and reduce protein adsorption.

Table 3: Surface Properties of TODS-Coated Materials

MaterialContact Angle (°)Protein Adsorption (µg/cm²)Reference
Untreated45150
TODS-Coated9030

The increase in contact angle indicates enhanced hydrophobicity after coating with TODS, while the reduction in protein adsorption suggests improved biocompatibility.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic and chromatographic methods for characterizing Tetraoctadecylsilane, and how do they address structural and purity analysis?

  • Answer : this compound’s structural confirmation relies on FTIR (to identify Si–C and C–H stretching bands) and NMR (¹H, ¹³C, and ²⁹Si NMR for molecular environment analysis). Purity is assessed via HPLC or GC with flame ionization detection, calibrated against certified reference materials. For reproducibility, ensure solvent compatibility and standardized calibration curves .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Answer : Use fume hoods to minimize inhalation risks, and wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure. Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis. Emergency protocols should align with GHS standards , including access to eyewash stations and neutralization kits for spills .

Q. How can researchers optimize synthesis routes for this compound to improve yield and scalability?

  • Answer : Employ Schlenk-line techniques to control moisture and oxygen sensitivity during silane synthesis. Monitor reaction progress via in-situ FTIR to track intermediate formation. Optimize stoichiometry (e.g., silicon tetrachloride to octadecyl Grignard reagent ratio) and solvent polarity (e.g., toluene vs. THF) to enhance yield. Post-synthesis purification via column chromatography removes alkyl halide byproducts .

Advanced Research Questions

Q. What experimental design frameworks are suitable for investigating this compound’s thermal stability under variable atmospheric conditions?

  • Answer : Apply the PICO framework to structure the study:

  • Population : this compound samples.
  • Intervention : Exposure to varying temperatures (25–300°C) and humidity levels (0–80% RH).
  • Comparison : Thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres.
  • Outcome : Degradation kinetics and activation energy via Arrhenius modeling . Use factorial design to isolate temperature-humidity interactions .

Q. How can researchers resolve contradictions in reactivity data for this compound, such as divergent catalytic activity reports?

  • Answer : Perform data triangulation by cross-validating results using:

  • Experimental replication under controlled conditions (e.g., humidity, solvent purity).
  • Comparative analysis of substrate-specific reactivity (e.g., alkane vs. alkene substrates).
  • Computational modeling (DFT) to identify electronic or steric influences on catalytic sites. Address outliers through sensitivity analysis of reaction parameters .

Q. What advanced statistical methods are recommended for analyzing this compound’s structure-property relationships in hybrid materials?

  • Answer : Use multivariate regression to correlate alkyl chain length (C18) with hydrophobicity or thermal conductivity. Apply principal component analysis (PCA) to reduce dimensionality in datasets (e.g., FTIR peaks, TGA mass loss). Validate models via bootstrapping to assess robustness. Report confidence intervals (95%) for predictive accuracy .

Methodological Guidance

  • Literature Review : Prioritize peer-reviewed journals indexed in SciFinder or Reaxys , filtering by "silanization" and "long-chain alkylsilanes". Exclude non-English studies unless translated and validated via back-translation .
  • Data Presentation : Follow ACS Style Guide for chemical formulas and units. Use OriginLab for error-bar plots and CheDraw for reaction schematics. Annotate spectra with peak assignments .
  • Ethical Compliance : Disclose funding sources (e.g., NSF grants) and potential conflicts of interest (e.g., industrial partnerships) in all publications .

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